An In-Depth Technical Guide to N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine
An In-Depth Technical Guide to N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a key bifunctional organic intermediate crucial in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group. The critical functionality lies in the ethyl tosylate side chain at the 4-position. The tosylate group is an excellent leaving group, making this compound a versatile precursor for introducing the piperidine moiety into larger molecules via nucleophilic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for laboratory professionals.
Core Chemical and Physical Properties
The defining features of this compound are the Boc-protected amine, which prevents unwanted side reactions, and the highly reactive tosylate ester, primed for substitution.[1] While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably inferred from its constituent parts and closely related analogs.
Table 1: Physicochemical Properties of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine and its Precursor
| Property | N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine | N-Boc-4-piperidineethanol (Precursor) |
| Molecular Formula | C₁₉H₂₉NO₅S | C₁₂H₂₃NO₃ |
| Molecular Weight | 383.50 g/mol [1] | 229.32 g/mol |
| Appearance | Predicted: White to off-white solid | White to brown powder[2] |
| Boiling Point | Not available | 120-150 °C at 0.5 mmHg |
| Density | Not available | 1.043 g/mL at 25 °C |
| Solubility | Expected: Soluble in DCM, THF, Ethyl Acetate | Soluble in Methanol[2] |
| Stability | Stable under standard conditions; sensitive to strong acids, bases, and nucleophiles. | Stable under standard conditions. |
Synthesis and Reactivity
The synthesis of the title compound is typically achieved through a straightforward, two-step process starting from a commercially available precursor. Its reactivity is dominated by two primary transformations: nucleophilic substitution at the tosylated carbon and deprotection of the Boc group.
Synthetic Pathway
The logical synthetic route involves the tosylation of the precursor alcohol, N-Boc-4-piperidineethanol. This precursor is synthesized by protecting the nitrogen of 4-piperidineethanol with a Boc group.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-4-piperidineethanol
-
To a solution of 4-piperidineethanol (1.0 eq) in methanol, add potassium carbonate (1.5 eq).[3]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the suspension.[1]
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring completion by TLC.[3]
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield N-Boc-4-piperidineethanol.
Step 2: Synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine
-
Dissolve N-Boc-4-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C.[4]
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq), maintaining the temperature at 0 °C.[4]
-
Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. Further purification can be achieved by column chromatography if necessary.
Reactivity and Key Transformations
The utility of this reagent stems from its two orthogonal reactive sites. The tosylate is readily displaced by a wide range of nucleophiles, while the Boc group can be removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.
Experimental Protocol: Representative Reactions
Protocol 1: Nucleophilic Substitution with a Primary Amine
-
Dissolve N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.[5]
-
Add the desired primary amine (1.2 eq) and a base such as potassium carbonate (1.5 eq) to neutralize the p-toluenesulfonic acid byproduct.[5]
-
Stir the reaction mixture at 40-60 °C for 12-24 hours, monitoring for completion by LC-MS.
-
Cool the mixture, filter any solids, and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography.
Protocol 2: Boc Group Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) at room temperature.[6][7]
-
Stir for 1-2 hours until TLC or LC-MS indicates the complete consumption of starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a suitable base for subsequent reactions.
Spectroscopic Analysis
Structural confirmation is typically achieved through NMR and IR spectroscopy. While an experimental spectrum is not provided, the expected signals can be predicted based on the known chemical shifts of its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Boc (t-butyl) | ~1.45 ppm (singlet, 9H)[8] |
| Piperidine ring (CH₂) | 1.10-1.80 ppm (multiplets), 2.60-2.80 ppm (multiplets, axial), 4.00-4.20 ppm (multiplets, equatorial) | |
| Ethyl bridge (-CH₂-CH₂-O) | ~1.55 ppm (-CH₂-), ~4.10 ppm (-CH₂-O) | |
| Tosyl (aromatic CH) | ~7.35 ppm (d, 2H), ~7.75 ppm (d, 2H)[9] | |
| Tosyl (methyl) | ~2.45 ppm (singlet, 3H)[9] | |
| ¹³C NMR | Boc (quaternary C) | ~79.5 ppm |
| Boc (methyl C) | ~28.5 ppm[10] | |
| Piperidine ring (CH₂) | ~30-45 ppm | |
| Ethyl bridge (-CH₂-CH₂-O) | ~35 ppm (-CH₂-), ~70 ppm (-CH₂-O) | |
| Tosyl group | ~21.5 ppm (CH₃), ~127-145 ppm (aromatic C), ~133 ppm (C-S) | |
| IR | C=O (Boc carbamate) | ~1680-1700 cm⁻¹ |
| S=O (sulfonate) | ~1350 cm⁻¹ (asymmetric stretch), ~1170 cm⁻¹ (symmetric stretch) | |
| C-O stretch | ~1100-1200 cm⁻¹ |
Safety and Handling
While this compound is not classified as acutely toxic, standard laboratory precautions are required. It should be handled by trained personnel in a well-ventilated area.
Table 3: Safety and Handling Information
| Aspect | Guideline |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly sealed. Incompatible with strong oxidizing agents, strong acids, and strong bases.[13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] |
N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a high-value intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the strategic incorporation of the 4-ethylpiperidine scaffold into complex molecules. The Boc protecting group ensures that the piperidine nitrogen remains inert until its desired deprotection, while the tosylate group provides a reliable handle for carbon-nucleophile bond formation. Understanding its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in drug discovery and development pipelines.
References
- 1. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 2. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. peptide.com [peptide.com]
- 13. fishersci.com [fishersci.com]



